(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine
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Overview
Description
(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine is a chemical compound with the molecular formula C11H18N4O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine typically involves the reaction of 4-methoxypyrimidine with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)ethanamine
- (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)propanamine
Uniqueness
(1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methanamine group allows for versatile chemical modifications, making it a valuable compound for various applications.
Biological Activity
The compound (1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl)methanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N4O, with a molecular weight of approximately 220.27 g/mol. The compound features a piperidine ring substituted with a pyrimidine moiety, which is known to influence its biological interactions.
Anticancer Properties
Research indicates that derivatives of this compound may exhibit anticancer properties . For instance, studies have shown that similar pyrimidine derivatives inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Compound | Cancer Type | Mechanism of Action |
---|---|---|
This compound | Various | Induces apoptosis, inhibits cell cycle |
Other Pyrimidine Derivatives | A431 Vulvar Carcinoma | Inhibits migration and invasion |
Neurological Effects
The piperidine structure in the compound suggests potential interactions with neurological targets. Research into related compounds has demonstrated activity at dopamine receptors, which could imply similar effects for this compound . This interaction may be relevant for developing treatments for neurological disorders.
The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets within cells. Studies have utilized docking simulations to predict binding affinities and modes of action at receptor sites, such as the dopamine D2 receptor .
Binding Affinity Studies
Recent investigations have focused on the binding affinity of this compound to various receptors:
Receptor | Binding Affinity (Ki) |
---|---|
Dopamine D2 | 54 nM |
Other Kinases | Varies |
These studies highlight the potential for this compound to act as a lead in drug development targeting these receptors.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Anticancer Efficacy : A study reported that a related pyrimidine derivative significantly inhibited cell proliferation in vitro on A431 vulvar carcinoma cells, showcasing the potential for this class of compounds in oncology .
- Neurological Applications : In a study examining piperidine derivatives, it was found that they exhibited significant activity at dopamine receptors, suggesting possible applications in treating conditions like schizophrenia or Parkinson's disease .
- Kinase Inhibition : Another study highlighted the compound's potential as an inhibitor of protein kinases, which are crucial in various signaling pathways involved in cancer progression .
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C11H18N4O/c1-16-10-2-5-13-11(14-10)15-6-3-9(8-12)4-7-15/h2,5,9H,3-4,6-8,12H2,1H3 |
InChI Key |
YCLIEMLXZGDBMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)CN |
Origin of Product |
United States |
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